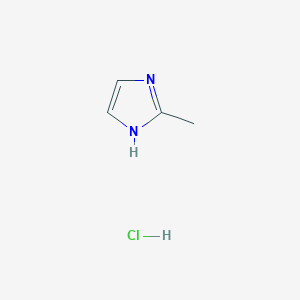

2-Methylimidazole hydrochloride

Description

BenchChem offers high-quality 2-Methylimidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylimidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7ClN2 |

|---|---|

Molecular Weight |

118.56 g/mol |

IUPAC Name |

2-methyl-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C4H6N2.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |

InChI Key |

YZPNFYQRPJKWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1.Cl |

Synonyms |

2-methylimidazole 2-methylimidazole hydrochloride 2-methylimidazole, silver (1+) salt Zn(2-methylimidazole)2 |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 2-Methylimidazole and 2-Methylimidazole HCl

Physicochemical Divergence, Reactivity Modulation, and Application Protocols

Executive Summary

This guide delineates the critical technical distinctions between 2-Methylimidazole (2-MI) and its hydrochloride salt, 2-Methylimidazole HCl (2-MI HCl) .[1] While they share the same imidazole core, their functional behaviors are diametrically opposed in standard conditions: 2-MI is an active nucleophile and base , whereas 2-MI HCl is a latent, protonated species .

For researchers in drug development and materials science (MOFs/Polymers), selecting the correct form is not merely a matter of solubility—it is a choice between kinetic immediacy (2-MI) and thermodynamic/latent control (2-MI HCl).[1]

Part 1: Physicochemical Divergence[1]

The fundamental difference lies in the protonation state of the N3 nitrogen atom. This single proton determines the molecule's ability to coordinate with metals (ZIF-8 synthesis) or attack electrophiles (Epoxy curing).[1]

Comparative Properties Table

| Feature | 2-Methylimidazole (2-MI) | 2-Methylimidazole HCl (2-MI HCl) |

| CAS Number | 693-98-1 | 55514-31-3 |

| Molecular Weight | 82.10 g/mol | 118.56 g/mol |

| State (RT) | Crystalline Solid (White/Pale Yellow) | Hygroscopic Crystalline Solid |

| Electronic State | Active Nucleophile (Lone pair on N3) | Inactive/Latent (N3 is protonated) |

| pKa (Conjugate Acid) | ~7.85 (Basic in solution) | ~7.85 (Acts as weak acid source) |

| pH (10% aq.[1][2][3][4][5] soln) | 10.5 – 11.5 (Alkaline) | 4.5 – 6.0 (Acidic) |

| Solubility | Water, Ethanol, Acetone, MEK | Water, Methanol (Low in non-polar organics) |

| Primary Utility | Active Catalyst, Linker, Intermediate | Latent Catalyst, Buffer, Modulator |

Part 2: Reactivity & Mechanistic Implications[1]

The "On/Off" Switch: Nucleophilicity

The imidazole ring contains two nitrogens: N1 (pyrrolic, protonated) and N3 (pyridinic, unprotonated).

-

2-MI: The N3 atom possesses a free lone pair of electrons, making it a strong nucleophile and a ligand for metal ions (

).[1] -

2-MI HCl: The N3 lone pair is bonded to a proton (

).[1] The molecule is electronically "capped."[1] It cannot attack epoxide rings or coordinate metals until that proton is removed (via heat or base).[1]

Mechanism Visualization

The following diagram illustrates the equilibrium that researchers must manipulate.

Figure 1: The protonation equilibrium acting as a reactivity switch.

Part 3: Application-Specific Workflows

Case A: Epoxy Curing (Latent Catalysis)

In polymer chemistry, pot life is critical.

-

Using 2-MI: The free base reacts immediately with epoxy resins at room temperature, leading to rapid viscosity buildup and short pot life.[1]

-

Using 2-MI HCl: The salt acts as a Latent Thermal Catalyst .[1] It remains inert in the resin matrix at room temperature.[1] Upon heating (typically

), the salt dissociates, releasing the active 2-MI base to initiate curing. This allows for "One-Pot" formulations with long shelf stability.[1]

Case B: MOF Synthesis (ZIF-8 Crystal Engineering)

ZIF-8 is formed by coordinating

-

Using 2-MI: Rapid deprotonation leads to fast nucleation, producing small, nanocrystalline ZIF-8 (often desirable for drug delivery).[1]

-

Using 2-MI HCl (Modulation): Adding the salt (or acidifying 2-MI) suppresses the deprotonation equilibrium.[1] This slows nucleation, favoring crystal growth over nucleation.[1]

Part 4: Experimental Protocols

Protocol 1: Converting 2-MI HCl to Active 2-MI (Free Base)

Context: You have the stable salt form in storage but require the nucleophilic base for a synthesis reaction.

Reagents: 2-MI HCl, Sodium Hydroxide (NaOH), Dichloromethane (DCM), Magnesium Sulfate (

-

Dissolution: Dissolve 10 mmol of 2-MI HCl in minimal distilled water (approx. 10 mL).

-

Neutralization: Slowly add 10 mL of 2M NaOH solution. Monitor pH; ensure pH reaches

to guarantee full deprotonation (pKa is ~7.85).[1] -

Extraction: Transfer to a separatory funnel. Extract 3x with 15 mL Dichloromethane (DCM). 2-MI will migrate to the organic phase; NaCl remains in the aqueous phase.[1]

-

Drying: Collect organic layers and dry over anhydrous

for 15 minutes. -

Isolation: Filter and remove solvent via rotary evaporation.[1]

-

Yield Check: Result should be a white crystalline solid (MP: ~142°C).[1]

-

Protocol 2: Solubility Differentiation Test

Context: Verifying the identity of an unlabeled white powder.

-

Solvent Prep: Prepare two vials: (A) 5 mL Toluene (non-polar aromatic), (B) 5 mL Water.[1]

-

Testing: Add 100 mg of the unknown substance to each.

-

Observation:

Workflow Visualization: Salt Neutralization

Figure 2: Purification workflow to regenerate the active nucleophile from the salt.

Part 5: Handling, Stability & Safety

-

Hygroscopicity: 2-MI HCl is significantly more hygroscopic than the base.[1] It must be stored in desiccators.[1] If the powder clumps, it has absorbed moisture, which will affect stoichiometric calculations in MOF synthesis.

-

Corrosivity:

-

Storage: 2-MI base can yellow over time due to oxidation/photo-degradation.[1] Store in amber glass. The HCl salt is generally more shelf-stable regarding color but sensitive to moisture.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12749, 2-Methylimidazole. Retrieved from [Link][1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521629, 2-Methylimidazole hydrochloride. Retrieved from [Link]

-

Kida, K., et al. (2018). Formation of high crystalline ZIF-8 in an aqueous solution.[1][8] Journal of Colloid and Interface Science.[1][8] (Context: Use of pH modulation in ZIF synthesis). Retrieved from [Link]

Sources

- 1. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylimidazole hydrochloride | C4H7ClN2 | CID 521629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. cspi.org [cspi.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of millimeter-scale ZIF-8 single crystals and their reversible crystal structure changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Precision Synthesis of 2-Methylimidazole Hydrochloride

This Application Note provides a rigorous, expert-level guide for the synthesis of 2-Methylimidazolium Chloride (2-Methylimidazole Hydrochloride) from its free base.[1] This protocol is designed for researchers requiring high-purity salts for downstream applications such as ionic liquid synthesis, buffer preparation, or pharmaceutical intermediate development.[1]

) CAS No: 55514-31-3 (Salt) | 693-98-1 (Free Base)[1]Abstract & Strategic Overview

The conversion of 2-methylimidazole (2-MeIm) to its hydrochloride salt is a fundamental acid-base neutralization.[1] However, achieving pharmaceutical-grade purity requires strict control over stoichiometry, solvent selection, and moisture management.[1] This guide prioritizes an anhydrous synthesis route to minimize hygroscopic clumping and hydrolysis risks, ensuring a free-flowing, crystalline product.[1]

Key Technical Considerations

-

Hygroscopicity: Imidazolium chlorides are hygroscopic. Moisture exclusion is critical during the final isolation steps.

-

Exothermicity: The protonation reaction is exothermic. Temperature control prevents localized degradation or oiling out.

-

Solubility Differential: The free base is soluble in organic solvents (acetone, ethyl acetate), while the hydrochloride salt is generally insoluble in non-polar ethers, facilitating high-yield precipitation.[1]

Chemical Reaction & Mechanism

The reaction involves the protonation of the

Reaction Equation:

Mechanistic Pathway Diagram[1]

Figure 1: Mechanistic pathway for the protonation of 2-Methylimidazole.[1]

Experimental Protocols

Method A: Anhydrous Precipitation (Recommended)

Objective: High-purity synthesis avoiding water removal steps.[1] Ideal for ionic liquid precursors.

Materials

-

Substrate: 2-Methylimidazole (99%, crystalline).[1]

-

Acid Source: 4.0 M HCl in Dioxane or 2.0 M HCl in Diethyl Ether.[1]

-

Solvent: Dichloromethane (DCM) or dry Ethanol.[1]

-

Anti-solvent: Diethyl Ether or Hexane.

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 8.21 g (100 mmol) of 2-Methylimidazole in 50 mL of dry DCM or Ethanol in a 250 mL round-bottom flask.

-

Stir until the solution is perfectly clear.

-

-

Acidification:

-

Place the flask in an ice-water bath (0–5 °C).

-

Add the anhydrous HCl solution dropwise via an addition funnel or syringe.

-

Stoichiometry: Add 1.05 equivalents (e.g., 26.25 mL of 4M HCl/Dioxane).

-

Observation: A white precipitate should form immediately if using DCM/Ether. If using Ethanol, the salt may remain in solution.

-

-

Precipitation/Crystallization:

-

If using DCM: The product precipitates as a white solid. Stir for 30 mins at 0 °C to ensure completion.

-

If using Ethanol: Remove the ice bath. Slowly add cold Diethyl Ether (approx. 100 mL) until persistent turbidity is observed. Cool to -20 °C overnight to crystallize.

-

-

Isolation:

-

Filter the solid rapidly under a blanket of dry nitrogen (Schlenk filtration or rapid vacuum filtration).

-

Wash the cake 3x with cold Diethyl Ether to remove excess acid and free base traces.

-

-

Drying:

-

Dry in a vacuum oven at 60 °C for 12 hours. Store immediately in a desiccator.

-

Method B: Aqueous Neutralization (Standard)

Objective: Cost-effective synthesis when anhydrous reagents are unavailable.[1]

Materials

Step-by-Step Procedure

-

Dissolve 100 mmol of 2-Methylimidazole in 30 mL Methanol.

-

Slowly add 100 mmol (approx. 8.3 mL) of 37% HCl while stirring on ice.

-

Stir for 1 hour at room temperature.

-

Remove solvent via rotary evaporation (50 °C, reduced pressure) to obtain a viscous oil or solid.

-

Azeotropic Drying: Add 50 mL of Toluene or Acetonitrile and re-evaporate to remove residual water. Repeat twice.

-

Recrystallization: Dissolve the crude residue in a minimum amount of boiling Ethanol. Add warm Ethyl Acetate until cloudy. Cool slowly to room temperature, then 4 °C.

Purification & Characterization

Purification Logic

The crude salt may contain trace unreacted free base or HCl trapped in the lattice.

-

Recrystallization Solvent System: Ethanol (Good solvent) / Ethyl Acetate or Ether (Anti-solvent).[1]

-

Criteria: The filtrate should be neutral to slightly acidic.

Data Summary Table

| Parameter | 2-Methylimidazole (Free Base) | 2-Methylimidazolium Chloride (Salt) |

| CAS Number | 693-98-1 | 55514-31-3 |

| Formula | ||

| MW | 82.10 g/mol | 118.56 g/mol |

| Melting Point | 142–145 °C | >155 °C (Determine experimentally)* |

| Solubility | Water, Alcohols, Acetone | Water, Methanol, DMSO |

| Appearance | White crystalline powder | White/Off-white hygroscopic crystals |

*Note: Imidazolium salts often exhibit melting points significantly higher than the free base. A sharp melting point indicates high purity; a broad range indicates moisture contamination.

Characterization Checklist

-

-NMR (DMSO-

-

Free Base: Methyl group at ~2.3 ppm.[1] Imidazole protons at ~6.9 ppm.[6]

-

HCl Salt: Look for a downfield shift of the C2-Methyl group (approx.[1] 2.5–2.6 ppm) and the ring protons (approx. 7.5–7.7 ppm) due to the positive charge delocalization. The acidic N-H protons may appear as a broad singlet >12 ppm.

-

-

Silver Nitrate Test: Dissolve a small sample in water and add

. A dense white precipitate ( -

pH Check: A 10% aqueous solution should have a pH of ~5-6 (weakly acidic), distinguishing it from the alkaline free base (pH ~10-11).[1]

Workflow Visualization

Figure 2: Operational workflow for the anhydrous synthesis of 2-Methylimidazole Hydrochloride.[1]

Safety & Handling

-

Corrosivity: Anhydrous HCl is corrosive and toxic. Perform all acidification steps in a functioning fume hood.

-

Exotherm: The reaction releases significant heat. Always cool the reaction vessel before adding acid to prevent solvent boiling.

-

Storage: The product is hygroscopic. Store in a tightly sealed container with a desiccant (Silica gel or

).

References

-

PubChem. (n.d.). 2-Methylimidazole hydrochloride (Compound).[1][7] National Library of Medicine. Retrieved from [Link][1]

-

Organic Syntheses. (2018). General procedures for imidazole salt formation. (Contextual reference for standard salt formation protocols). Retrieved from [Link][1]

Sources

- 1. CAS 55514-22-2: 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4… [cymitquimica.com]

- 2. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylimidazole(693-98-1) 13C NMR spectrum [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. 2,4-二氨基-6-苯基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Precision Synthesis of ZIF-8 Using 2-Methylimidazole Hydrochloride

Using 2-Methylimidazole Hydrochloride (2-MeIm·HCl) as a linker in ZIF-8 synthesis is a specialized deviation from the standard protocol (which uses neutral 2-methylimidazole). This approach is typically employed for two reasons: solubility management in specific aqueous buffers or, more critically, acid modulation (defect engineering) to control crystal size and defects by slowing the deprotonation rate.

Below is a comprehensive Application Note and Protocol designed for researchers requiring high-purity ZIF-8 synthesis using the hydrochloride salt form.

Executive Summary

Standard ZIF-8 synthesis relies on the coordination of Zinc (Zn²⁺) with deprotonated 2-methylimidazole (2-MeIm).[1][2] When using 2-Methylimidazole Hydrochloride (2-MeIm·HCl) , the precursor contains an equimolar amount of hydrochloric acid. This introduces a "proton barrier" that prevents immediate coordination, as the imidazole nitrogen is protonated (imidazolium cation).

To successfully synthesize ZIF-8 from the HCl salt, the protocol must include a Base-Assisted Deprotonation Step . This note details two distinct methodologies:

-

Method A (Rapid Synthesis): In-situ neutralization for standard nanoparticle production.

-

Method B (Modulated Growth): Controlled deprotonation for large, high-crystallinity particles (Acid Modulation).

Mechanistic Insight: The "Proton-Gate" Pathway

Unlike neutral 2-MeIm, the HCl salt acts as its own modulator. The reaction cannot proceed until the pH rises above the pKa of the imidazolium cation (~7.0–7.8). This allows for precise control over the nucleation rate .

Chemical Pathway[1][3][4][5]

-

Dissolution:

-

Neutralization (Gate Opening):

-

Coordination:

Note: The chloride ions (

DOT Diagram: Reaction Logic Flow

Caption: The "Proton-Gate" mechanism showing how the HCl salt requires base activation to transition from an inactive protonated state to the active neutral linker.

Experimental Protocols

Materials Required[1][2][3][5][6][7][8][9][10][11][12]

-

Zinc Source: Zinc Nitrate Hexahydrate (

) or Zinc Acetate.[3] -

Linker: 2-Methylimidazole Hydrochloride (98%+).

-

Base: Sodium Hydroxide (NaOH) 1M solution OR Triethylamine (TEA).

-

Solvent: Methanol (MeOH) or Deionized Water (DIW).

Protocol A: Rapid Synthesis (Nanoparticles)

Target: 50–100 nm particles for drug delivery.

-

Preparation of Linker Solution (The Neutralization Step):

-

Dissolve 2.64 g (20 mmol) of 2-MeIm·HCl in 40 mL of DI Water.

-

Critical Step: Add 20 mL of 1.0 M NaOH (20 mmol) to the linker solution. Stir for 5 minutes.

-

Check: Ensure pH is approx 8.0–9.0. The solution should be clear.

-

-

Preparation of Zinc Solution:

-

Dissolve 1.47 g (5 mmol) of Zinc Nitrate Hexahydrate in 40 mL of DI Water.

-

-

Mixing:

-

Rapidly pour the Zinc solution into the Linker solution under vigorous magnetic stirring (700 RPM).

-

The solution will turn milky white almost immediately (nucleation burst).

-

-

Aging:

-

Stir for 1 hour at room temperature.

-

-

Purification (Crucial for Chloride Removal):

-

Drying:

-

Vacuum dry at 60°C overnight.

-

Protocol B: Acid-Modulated Synthesis (Large Crystals)

Target: >1 µm crystals for crystallography or defect engineering.

-

Preparation:

-

Dissolve 1.32 g (10 mmol) of 2-MeIm·HCl in 50 mL Methanol.

-

Dissolve 0.74 g (2.5 mmol) of Zinc Nitrate Hexahydrate in 50 mL Methanol.

-

-

Slow Diffusion Mixing:

-

Mix the two solutions. Note: No precipitate will form immediately because the acidic HCl prevents coordination.

-

-

Initiation (The "Slow Trigger"):

-

Crystallization:

-

Let the solution stand undisturbed for 24 hours.

-

-

Harvesting:

-

Filter the large crystals and wash with Methanol to remove TEA·HCl salts.

-

Data & Validation Standards

Comparison of Synthesis Methods

| Parameter | Standard (Neutral Linker) | HCl Salt (Protocol A) | HCl Salt (Protocol B) |

| Linker State | Neutral ( | Protonated Cation | Protonated Cation |

| Reaction pH | Naturally Basic (~9-10) | Acidic | Controlled Rise |

| Nucleation Rate | Very Fast | Fast (after NaOH) | Very Slow |

| Particle Size | 50–200 nm | 50–150 nm | 1–5 µm |

| Impurity Risk | Low | High ( | Medium (TEA·HCl) |

| Porosity (BET) | ~1400 | ~1350 | ~1600 |

Quality Control (Self-Validation)

To ensure the protocol worked, perform these checks:

-

Silver Nitrate Test (Chloride Check):

-

Take the final wash supernatant. Add a drop of

. -

Result: If a thick white precipitate (

) forms, you have not washed enough. Residual salt will collapse pores during activation.

-

-

XRD Crystallinity:

-

Verify the sodalite (SOD) topology.[8] Peaks at

. -

Failure Mode: Amorphous "humps" indicate incomplete deprotonation (pH was too low).

-

References

-

Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences, 103(27), 10186-10191. Link

-

Cravillon, J., et al. (2009). "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials, 21(8), 1410–1412. Link

-

Pan, Y., et al. (2011). "Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system." Chemical Communications, 47, 2071-2073. Link

-

Gross, A. F., et al. (2012). "Aqueous room temperature synthesis of cobalt and zinc sodalite zeolitic imidazolate frameworks." Dalton Transactions, 41, 5458-5460. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mix and wait – a relaxed way for synthesizing ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth of ZIF-8 on molecularly ordered 2-methylimidazole/single-walled carbon nanotubes to form highly porous, electrically conductive composites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and performance analysis of zeolitic imidazolate frameworks for CO2 sensing applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meddocsonline.org [meddocsonline.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Electrochemical Characterization of 2-Methylimidazole Hydrochloride as a Corrosion Inhibitor

Executive Summary & Strategic Context

2-Methylimidazole (2-MI) is a nitrogen-containing heterocyclic compound widely utilized as a curing agent in epoxy resins and a precursor in pharmaceutical synthesis. In the field of corrosion science, it serves as a highly effective organic inhibitor, particularly for copper and mild steel in acidic environments (HCl, H₂SO₄).

The "Hydrochloride" Distinction:

While often cited simply as "2-Methylimidazole," the species active in acidic media is the protonated cation (

Critical Application Note:

-

In HCl Media: Using 2-MI·HCl is chemically equivalent to adding 2-MI to HCl.

-

In H₂SO₄ or Neutral Media: Using 2-MI·HCl introduces chloride ions (

), which are aggressive pitting agents. Do not use the hydrochloride salt in non-chloride media unless you specifically intend to study the synergistic effect of the inhibitor in the presence of aggressive anions.

Mechanistic Principles

The inhibition efficiency of 2-MI[1][2]·HCl relies on the adsorption of the imidazole ring onto the metal surface, blocking active dissolution sites.

Adsorption Mechanism

-

Protonation: In acidic solutions (pH < 7), the N3 nitrogen atom is protonated, forming the cation.

-

Physisorption: The positive charge of the cation (

) is electrostatically attracted to the metal surface, which often carries a negative charge due to adsorbed anions (like -

Chemisorption: The lone pair electrons on the unprotonated nitrogen (N1) and the

-electrons of the aromatic ring form coordinate bonds with the metal's empty d-orbitals. -

Film Formation: Long-term immersion leads to a polymerization-like complex formation (e.g., Cu-Imidazole complex), creating a hydrophobic barrier.

Mechanistic Visualization

Figure 1: Step-wise adsorption mechanism of protonated 2-Methylimidazole on metal surfaces in acidic chloride media.

Experimental Protocol: Electrochemical Characterization

This protocol details the evaluation of 2-MI·HCl using a standard three-electrode cell.

Materials & Preparation

| Component | Specification | Notes |

| Working Electrode (WE) | Mild Steel (C1018) or Copper | Embedded in epoxy resin; exposed area ~1.0 cm². |

| Counter Electrode (CE) | Platinum Mesh or Graphite Rod | Surface area must be >10x the WE to prevent kinetic limitations. |

| Reference Electrode (RE) | Saturated Calomel (SCE) or Ag/AgCl | Use a Luggin capillary to minimize IR drop. |

| Electrolyte | 1.0 M HCl | Prepare using analytical grade 37% HCl and ultrapure water (18.2 MΩ). |

| Inhibitor | 2-Methylimidazole HCl (99%+) | Range: 1 mM to 10 mM (approx. 100–1000 ppm). |

Surface Preparation (Critical Step)

The reliability of corrosion data is 90% dependent on surface finish.

-

Abrade: Wet grind the WE using SiC paper sequentially: 400

800 -

Polish: Finish with 0.3

alumina slurry until mirror-like. -

Clean: Sonicate in ethanol (5 min)

acetone (2 min) -

Dry: Dry with a stream of nitrogen gas. IMMEDIATELY immerse in the test solution to prevent air oxidation.

Electrochemical Workflow

Figure 2: Sequential electrochemical workflow ensuring thermodynamic stability before kinetic testing.

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

Data is typically visualized via Nyquist plots. For 2-MI·HCl, you will observe a capacitive loop.

-

Model: Use a Modified Randles Circuit (

).- : Solution Resistance.

- : Constant Phase Element (representing the double layer capacitance, accounting for surface roughness).

- : Charge Transfer Resistance (inversely proportional to corrosion rate).

Inhibition Efficiency (

Potentiodynamic Polarization (Tafel)

Analyze the anodic (

-

Mixed-Type Behavior: 2-MI usually shifts both anodic and cathodic curves.

-

Corrosion Current (

): Determine via Tafel extrapolation.

Typical Data Ranges (Mild Steel in 1M HCl):

| Parameter | Blank Solution | 5 mM 2-MI·HCl | Interpretation |

| -480 to -510 | -460 to -490 | Slight anodic shift indicates mixed inhibition. | |

| 500 - 1000 | 50 - 100 | Significant reduction in corrosion rate. | |

| 20 - 40 | 200 - 400 | Formation of protective adsorption film. | |

| Efficiency ( | N/A | 85% - 95% | High efficiency at moderate concentrations. |

Troubleshooting & Expert Tips

-

The "Inductive Loop" Artifact:

-

Symptom:[3][4] A loop appearing below the x-axis in Nyquist plots at low frequencies.

-

Cause: Adsorption/desorption relaxation processes of the inhibitor or unstable surface conditions.

-

Fix: Ensure the OCP is stable for at least 60 minutes. If the loop persists, include an Inductor (

) in your equivalent circuit model (

-

-

Scan Rate Sensitivity:

-

Do not scan faster than 1 mV/s during Tafel polarization. Fast scans cause capacitive charging currents that mask the true corrosion current, artificially inflating the calculated corrosion rate.

-

-

Solubility Limits:

-

While 2-MI·HCl is soluble, at very high concentrations (>0.1 M) in high pH, the neutral 2-MI may precipitate. Ensure your test solution pH keeps the species dissolved.

-

References

-

Patel, K. B., & Kadiya, H. K. (2013).[5] Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl). International Journal for Pharmaceutical Research Scholars. 5

-

Bereket, G., & Yurt, A. (2002). The inhibition of mild steel corrosion in 1 N HCl by imidazole derivatives. PubMed. 6

-

Zhang, X., et al. (2023).[7] Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Materials (Basel).[8] 4

-

ASTM International. (2022). ASTM D8370 - Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. 9

-

Girase, J. D., et al. (2022).[10] Metronidazole and 2-Methylimidazole as Corrosion Inhibitors in Microbiologically Influenced Corrosion. Journal of Scientific Research. 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. usbr.gov [usbr.gov]

- 4. Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl) - IJPRS [ijprs.com]

- 6. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal-Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D8370 Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings [store.astm.org]

- 10. Metronidazole and 2-Methylimidazole as Corrosion Inhibitors in Microbiologically Influenced Corrosion | Journal of Scientific Research [banglajol.info]

Introduction: The Quest for Controlled Curing in Epoxy Formulations

An Application and Protocol Guide: Leveraging 2-Methylimidazole Hydrochloride for Advanced Epoxy Resin Systems

Epoxy resins are a cornerstone of high-performance materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The transition of these liquid resins into a robust, cross-linked solid network is orchestrated by a curing agent. While many curing agents exist, the development of one-component (1K) systems, which are pre-mixed and stable during storage, has driven the demand for latent curing agents.[1][2] These molecules remain inert at ambient temperatures but initiate rapid polymerization upon activation by a specific trigger, most commonly heat.[1][3]

2-Methylimidazole (2-MI) is a widely recognized and effective latent curing agent, valued for its ability to cure at relatively low temperatures and impart excellent properties to the final polymer.[4][5] This guide, however, focuses on its salt, 2-Methylimidazole Hydrochloride (2-Methylimidazole HCl) . The formation of an acid salt is a strategic modification designed to enhance latency. By protonating the reactive nitrogen on the imidazole ring, the molecule's nucleophilicity is temporarily neutralized, preventing premature reaction with the epoxy resin. This modification offers formulators an extended pot-life and a more defined, higher-temperature activation profile, providing superior control over the curing process.

This document serves as a comprehensive technical guide for researchers and scientists on the application of 2-Methylimidazole HCl as a latent catalytic curing agent for epoxy resins. We will explore the underlying chemical mechanisms, comparative advantages, and detailed protocols for formulation, characterization, and evaluation.

Part 1: Mechanism of Action - From Latency to Cross-Linking

Understanding the curing mechanism is fundamental to optimizing any epoxy system. The process for 2-Methylimidazole HCl can be understood as a two-stage event: thermal dissociation followed by catalytic polymerization.

Stage 1: Thermal Activation of 2-Methylimidazole HCl

In its hydrochloride salt form, the 2-MI molecule is protonated. This blocks the tertiary nitrogen atom, which is the primary nucleophile responsible for initiating the epoxy ring-opening reaction. This "blocked" state is the source of the enhanced latency. Upon heating, the salt undergoes thermal dissociation, releasing the active, free-base 2-Methylimidazole and hydrogen chloride (HCl). This activation step is the critical control point for initiating the cure.

Caption: Thermal dissociation of 2-Methylimidazole HCl into its active form.

Stage 2: Anionic Homopolymerization Initiated by 2-Methylimidazole

Once the free 2-MI is generated, it acts as a potent nucleophilic catalyst for the anionic homopolymerization of the epoxy resin.[1][4] The mechanism proceeds as follows:

-

Initiation: The unblocked tertiary nitrogen of the 2-MI ring attacks an electrophilic carbon atom of an epoxy (oxirane) ring. This results in the opening of the ring to form a zwitterionic adduct, which then rapidly abstracts a proton (e.g., from another imidazole molecule or trace hydroxyl groups) to form an alkoxide anion.

-

Propagation: The newly formed alkoxide anion is a powerful nucleophile that subsequently attacks another epoxy ring, opening it and regenerating another alkoxide anion. This process repeats, propagating a polymer chain.[1][6]

-

Termination: The chain reaction continues until all epoxy groups are consumed or the growing chain ends are terminated by impurities.[1]

This catalytic cycle means that a small amount of 2-MI can lead to a high degree of cross-linking.

Caption: Anionic homopolymerization of epoxy resin initiated by 2-Methylimidazole.

Part 2: Formulation and Characterization Protocols

This section provides detailed protocols for formulating an epoxy system with 2-Methylimidazole HCl and characterizing its cure behavior using standard thermal analysis techniques.

Comparative Properties

The primary motivation for using 2-Methylimidazole HCl is to gain superior latency and processing control compared to its free-base counterpart.

| Property | 2-Methylimidazole (2-MI) | 2-Methylimidazole HCl (2-MI HCl) | Rationale |

| Physical Form | White to off-white crystalline solid[6] | Crystalline solid | Salt formation typically results in a stable solid. |

| Latency/Pot-Life | Good, but can be reactive over time[7] | Excellent | Protonation of the active nitrogen prevents reaction at ambient temperatures. |

| Activation Temp. | Moderate (e.g., 80-120°C)[8] | Higher | Additional energy is required to dissociate the salt before curing can begin. |

| Dispersion | Can be challenging in some resins | Potentially improved | Salt forms can sometimes offer better compatibility or milling characteristics. |

| Cure Speed | Rapid once activated[9] | Rapid once activated | The fundamental catalytic activity of the released 2-MI remains high. |

Protocol 1: Preparation of a 1K Epoxy Formulation

Objective: To achieve a uniform and stable dispersion of 2-Methylimidazole HCl in a liquid epoxy resin.

Materials:

-

Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, with an Epoxy Equivalent Weight (EEW) of 180-190 g/eq)

-

2-Methylimidazole HCl (fine powder)

-

High-torque mechanical mixer or planetary centrifugal mixer

-

Vacuum oven or desiccator

Procedure:

-

Pre-condition Resin: Gently warm the epoxy resin to 40-50°C to reduce its viscosity. This facilitates easier and more uniform mixing.

-

Determine Concentration: The optimal concentration of 2-MI HCl typically ranges from 0.5 to 5 parts per hundred resin (phr) by weight.[6] A lower concentration will result in a slower cure, while a higher concentration accelerates it. Start with a concentration of 2 phr for initial evaluations.

-

Dispersion:

-

While stirring the warmed resin at a moderate speed, slowly add the 2-Methylimidazole HCl powder.

-

Increase the mixing speed and continue to mix for 15-30 minutes, or until no visible agglomerates are present. For optimal dispersion, a three-roll mill or a planetary centrifugal mixer is highly recommended.

-

-

Degassing: Place the mixture in a vacuum chamber or desiccator at room temperature and apply vacuum until all entrapped air bubbles are removed.

-

Storage: Store the formulated 1K system in a sealed container at or below room temperature.

Protocol 2: Curing Profile Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the key thermal characteristics of the curing reaction, including onset temperature, peak temperature, and total heat of reaction.[10]

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the formulated epoxy system into a DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to use as a reference.

-

DSC Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 250°C at a constant heating rate (e.g., 10°C/min).[11]

-

-

Data Analysis:

-

Onset Temperature (T_onset): The temperature at which the exothermic curing reaction begins. This is a critical indicator of the start of the cure.

-

Peak Exotherm Temperature (T_peak): The temperature at which the curing reaction proceeds at its maximum rate.

-

Enthalpy of Cure (ΔH): The total heat evolved during the reaction, calculated by integrating the area under the exothermic peak. A higher ΔH suggests a more complete cure.[10]

-

Expected Results: Increasing the concentration of 2-MI HCl is expected to lower both the onset and peak curing temperatures, indicating an accelerated reaction once initiated.[4][10]

| 2-MI HCl Conc. (phr) | Onset Temp (T_onset) | Peak Temp (T_peak) | Enthalpy (ΔH) |

| 1.0 | ~155°C | ~170°C | ~380 J/g |

| 2.0 | ~145°C | ~160°C | ~400 J/g |

| 4.0 | ~135°C | ~150°C | ~410 J/g |

| Note: These values are hypothetical and will vary based on the specific epoxy resin and DSC conditions used. |

Protocol 3: Rheological Analysis of Gelation

Objective: To measure the change in viscosity over time at an isothermal temperature to determine the working life (pot-life) and gel point of the formulation.

Equipment:

-

Rheometer with parallel plate geometry, capable of temperature control.

Procedure:

-

Sample Loading: Place a sufficient amount of the formulated epoxy onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

-

Isothermal Test:

-

Quickly ramp the temperature to the desired isothermal cure temperature (e.g., 120°C, chosen based on DSC data).

-

Perform a time sweep experiment, measuring the complex viscosity (η*) and the storage (G') and loss (G'') moduli as a function of time.

-

-

Data Analysis:

-

Pot-Life: Often defined as the time it takes for the initial viscosity to double or quadruple.

-

Gel Point: The point at which the material transitions from a liquid to a solid-like gel. This is rheologically identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[12]

-

Part 3: Evaluation of Cured Material Properties

After curing, the performance of the resulting thermoset polymer must be evaluated.

Protocol 4: Post-Curing and Sample Preparation

Objective: To ensure the epoxy system has reached its maximum cross-link density and to prepare samples for testing.

Procedure:

-

Curing Schedule: Pour the liquid formulation into appropriate molds. Cure the material in an oven using a two-stage schedule. For example: 1 hour at a temperature just above the DSC T_onset (e.g., 150°C) followed by a post-cure of 2 hours at a higher temperature (e.g., 170°C) to complete the reaction.

-

Sample Fabrication: Once cured and cooled, demold the samples. Machine or cut the samples into the required dimensions for subsequent tests (e.g., DMA, tensile testing).

Protocol 5: Determination of Glass Transition Temperature (Tg)

Objective: To measure the Tg, a critical property indicating the upper service temperature of the material.

Equipment:

-

Dynamic Mechanical Analyzer (DMA) or Thermomechanical Analyzer (TMA).

Procedure (DMA):

-

Sample Mounting: Mount a rectangular sample into the instrument's clamps (e.g., single cantilever or three-point bending).

-

Test Program:

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

Ramp the temperature from ambient to a temperature well above the expected Tg (e.g., 200°C) at a rate of 3-5°C/min.

-

-

Data Analysis: The Tg can be identified as the peak of the tan delta (tan δ) curve or the onset of the drop in the storage modulus (E') curve. A higher Tg generally corresponds to a higher degree of cross-linking and better thermal stability.[11]

Expected Results: The final properties of the cured epoxy are highly dependent on the formulation.

| Property | Effect of Increasing 2-MI HCl Conc. | Rationale |

| Glass Transition Temp (Tg) | Increases, then may plateau or slightly decrease[4] | Higher concentration leads to higher cross-link density. Excessive amounts can cause plasticization or incomplete reaction, slightly lowering Tg. |

| Tensile/Flexural Strength | Generally increases up to an optimal concentration[4] | Improved cross-linking enhances stiffness and strength. |

| Impact Resistance | May decrease at very high concentrations | High cross-link density can lead to a more brittle material. |

Experimental Workflow Visualization

Caption: Overall workflow for formulating and evaluating an epoxy system with 2-MI HCl.

References

-

Vertex AI Search. (2025). 2-methylimidazole as a common latent curing agent for epoxy-based adhesives. 1

-

Vertex AI Search. (2025). using 2-methylimidazole to control the reactivity of epoxy resin mixtures. 4

-

Vertex AI Search. (2025). exploring the use of 2-methylimidazole in epoxy powder coatings for metal finishing. 6

-

BDMAEE. (2025). using 2-methylimidazole to control the reactivity of epoxy resin mixtures. 10

-

SciSpace. Epoxy adhesive formulations using latent imidazole metal cation complexes. 13

-

Ataman Kimya. 2-METHYLIMIDAZOLE.

-

ejournal brin. (2023). Effect of 2-Methylimidazole Composition as Low-Temperature Application in Phenol-Formaldehyde, Glycidyl Ether Epoxy Coating. 14

-

Evonik. (2018). Imidazole Curing Agents. 9

-

ChemicalBook. (2020). Application of 2-Phenylimidazole as the curing agent of epoxy. 15

-

Caloong Chemical Co., Ltd. (2025). Imidazole-Based Curing Agents for Epoxy Systems. 3

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Comparative Study: 2-Methylimidazole vs. Other Epoxy Curing Agents. 5

-

ResearchGate. Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. 11

-

Three Bond Technical News. Curing Agents for Epoxy Resin. 8

-

Periodica Polytechnica Chemical Engineering. (2021). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. 12

-

Google Patents. US4742148A - Modified imidazole latent epoxy resin catalysts and systems comprising them. 7

-

PMC. (2022). Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. 2

Sources

- 1. newtopchem.com [newtopchem.com]

- 2. Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caloongchem.com [caloongchem.com]

- 4. ohans.com [ohans.com]

- 5. nbinno.com [nbinno.com]

- 6. morpholine.cc [morpholine.cc]

- 7. US4742148A - Modified imidazole latent epoxy resin catalysts and systems comprising them - Google Patents [patents.google.com]

- 8. threebond.co.jp [threebond.co.jp]

- 9. products.evonik.com [products.evonik.com]

- 10. bdmaee.net [bdmaee.net]

- 11. mdpi.org [mdpi.org]

- 12. epitoanyag.org.hu [epitoanyag.org.hu]

- 13. scispace.com [scispace.com]

- 14. ejournal.brin.go.id [ejournal.brin.go.id]

- 15. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Troubleshooting pH Drift in 2-Methylimidazole Hydrochloride Buffers: A Technical Support Guide

Welcome to the technical support center for 2-Methylimidazole hydrochloride buffers. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise pH control offered by this buffer system. Here, you will find in-depth troubleshooting guidance, frequently asked questions, and best practices to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared 2-Methylimidazole hydrochloride buffer has a different pH than my calculations predicted. Why is this happening?

A1: This is a common observation and can be attributed to a few key factors. Firstly, the pKa of 2-methylimidazole is approximately 7.86 at 25°C[1]. The effective buffering range is typically pKa ± 1, so if your target pH is outside of this range (roughly 6.9 to 8.9), the buffer will have a reduced capacity to resist pH changes. Secondly, the pKa value is sensitive to both temperature and the ionic strength of the solution[2]. If your laboratory temperature or the concentration of other ions in your buffer differs from standard conditions, the actual pKa will shift, leading to a different initial pH. Finally, ensure that your pH meter is properly calibrated across the expected pH range before use.

Q2: I've noticed the pH of my 2-Methylimidazole hydrochloride buffer decreases over a few hours of being exposed to the air. What is the cause of this downward drift?

A2: The decrease in pH is most likely due to the absorption of atmospheric carbon dioxide (CO2). 2-Methylimidazole, being an amine-based buffer, can react with CO2 dissolved in the buffer from the air. This reaction forms carbonic acid, which then lowers the pH of the solution. This phenomenon is particularly noticeable in open or loosely capped containers.

Q3: Conversely, I sometimes observe an upward drift in the pH of my buffer. What could be causing this?

A3: An upward drift in pH is less common but can occur, often due to temperature changes. The pKa of many amine-containing buffers, including imidazoles, is temperature-dependent[2]. If you prepare the buffer at a lower temperature and then use it at a higher ambient temperature, the pKa can decrease, leading to a slight increase in the measured pH. Another potential, though less frequent, cause could be the leaching of basic contaminants from glassware that has not been properly cleaned and rinsed.

Q4: How critical is the purity of the 2-Methylimidazole and hydrochloric acid used for buffer preparation?

A4: The purity of your reagents is paramount for preparing a stable and reliable buffer. Impurities in the 2-methylimidazole or hydrochloric acid can introduce unintended acidic or basic components, which will affect the initial pH and the buffering capacity. Always use high-purity, analytical-grade reagents from a reputable supplier.

Q5: Can I autoclave my 2-Methylimidazole hydrochloride buffer to sterilize it?

A5: While 2-methylimidazole itself is thermally stable, autoclaving a prepared buffer solution is generally not recommended as the heat can alter the pH. A better practice for sterilization is to filter the buffer through a 0.22 µm filter unit[2]. If you must autoclave the components, it is advisable to prepare the buffer from autoclaved water and then filter-sterilize the final solution.

Systematic Troubleshooting Workflow

Encountering pH drift can be a frustrating experience. This systematic workflow will guide you through the process of identifying and resolving the root cause of the instability in your 2-Methylimidazole hydrochloride buffer.

Caption: Systematic workflow for troubleshooting pH drift.

Best Practices for Preparation and Storage

The stability of your 2-Methylimidazole hydrochloride buffer is fundamentally linked to its proper preparation and storage. Adhering to the following best practices will minimize the potential for pH drift and ensure experimental reproducibility.

Protocol for Preparing 1 L of 0.1 M 2-Methylimidazole Hydrochloride Buffer (pH 7.4)

This protocol is adapted from standard procedures for imidazole-based buffers and should be performed with careful attention to detail.

Materials:

-

2-Methylimidazole (MW: 82.10 g/mol ), high-purity

-

Hydrochloric acid (HCl), concentrated, high-purity

-

High-purity, deionized water (ddH2O)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Beaker (1.5 L)

-

Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

-

Weighing 2-Methylimidazole: In a clean beaker, weigh out 8.21 g of 2-methylimidazole.

-

Dissolving: Add approximately 800 mL of ddH2O to the beaker and place it on a stir plate with a stir bar. Stir until the 2-methylimidazole is completely dissolved.

-

Initial pH Adjustment: While continuously stirring, slowly add concentrated HCl to the solution to lower the pH. Monitor the pH closely with a calibrated pH meter. Be cautious as the pH will change rapidly as you approach the target of 7.4. It is advisable to use a more dilute HCl solution for the final, fine adjustments.

-

Final Volume: Once the pH is stable at 7.4, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of ddH2O and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Bringing to Volume: Add ddH2O to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.

-

Final Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the buffer is thoroughly mixed. For short-term storage, transfer the buffer to a tightly sealed, clean, and dry container and store at 4°C. For long-term storage, filter-sterilize the buffer using a 0.22 µm filter and store in a sterile, airtight container at 4°C.

Caption: Best practice workflow for buffer preparation.

Data Summary: Factors Influencing pH Drift

| Factor | Description of Effect | Mitigation Strategies |

| Temperature | The pKa of amine buffers generally decreases with increasing temperature. This can lead to a shift in the buffer's pH if the experimental temperature differs from the preparation temperature.[2] | Prepare and pH the buffer at the temperature at which it will be used. Allow the buffer to equilibrate to the experimental temperature before final pH adjustment. |

| Atmospheric CO2 | 2-Methylimidazole, as an amine, can absorb CO2 from the atmosphere, forming carbonic acid and causing a downward drift in pH. | Keep buffer containers tightly sealed when not in use. Prepare fresh buffer regularly, especially for critical applications. Consider degassing the water used for buffer preparation. |

| Ionic Strength | The pKa of a buffer can be affected by the concentration of other ions in the solution.[3] High ionic strength can alter the activity of the buffer components, leading to a deviation from the expected pH. | Maintain a consistent ionic strength in all related experiments. If the ionic strength of your samples varies significantly, consider preparing your buffer with a similar ionic strength. |

| Reagent Purity | Impurities in 2-methylimidazole or HCl can introduce acidic or basic contaminants, affecting the initial pH and buffering capacity. | Use high-purity, analytical-grade reagents. |

| Storage | Improper storage can lead to contamination (microbial growth) or increased CO2 absorption. | Store buffers in clean, tightly sealed containers at 4°C. For long-term storage, consider filter sterilization. |

Case Study: Investigating a Downward pH Drift in a Cell-Based Assay

Scenario: A researcher in a drug development lab prepares a 0.1 M 2-Methylimidazole hydrochloride buffer at pH 7.6 for use in a cell-based assay. The buffer is prepared in a large beaker and left on the benchtop, loosely covered with paraffin film, for several hours before being used in the experiment. During the assay, inconsistent results are observed, and a subsequent check of the buffer's pH reveals it has dropped to 7.2.

Troubleshooting and Resolution:

-

Initial Observation and Hypothesis: The significant downward pH drift points towards an acidic contaminant. Given that the buffer is amine-based and was left exposed to the atmosphere, the primary suspect is CO2 absorption.

-

Verification: A fresh batch of the same buffer is prepared. A portion is immediately transferred to a tightly sealed, airtight bottle. Another portion is left in a beaker covered with paraffin film, mimicking the original scenario. After four hours, the pH of the buffer in the sealed bottle remains stable at 7.6, while the pH of the buffer in the beaker has dropped to 7.3. This confirms that atmospheric CO2 absorption is the cause of the pH drift.

-

Corrective Actions: The laboratory implements a new standard operating procedure (SOP) for the preparation and handling of 2-Methylimidazole hydrochloride buffers:

-

Buffers are to be prepared fresh on the day of use whenever possible.

-

If a buffer must be prepared in advance, it is to be stored in a completely full, tightly sealed, and sterile container at 4°C to minimize headspace and air exposure.

-

For ongoing experiments, only the required amount of buffer is decanted into a smaller, temporary-use container, and the main stock is immediately resealed.

-

Outcome: By implementing these changes, the research team observes a significant improvement in the stability of their 2-Methylimidazole hydrochloride buffer, leading to more consistent and reliable results in their cell-based assays.

References

-

Ataman Kimya. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylimidazole. PubChem. Retrieved from [Link]

-

eScholarship, University of California. (2023, September 12). Crystallographic and Compositional Dependence of Thermodynamic Stability of [Co(II), Cu(II), and Zn(II)] in 2‑Methylimidazole-Based Metal-Organic Frameworks. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

- Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.

-

Nucleic Acids Research. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Retrieved from [Link]

-

International Agency for Research on Cancer. (n.d.). 2-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

-

ResearchGate. (2009, August 6). Investigation of the Role of Ionic Liquids in Tuning the p K a Values of Some Anionic Indicators. Retrieved from [Link]

- Google Patents. (n.d.). RU2486176C1 - Method for preparing 2-methylimidazole.

-

ResearchGate. (n.d.). pKa values with different substituents on imidazolium cations. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, July 30). Synthesis of 2-methylimidazole. Retrieved from [Link]

-

Pion Inc. (2025, January 23). How the ionic strength affects the ionization constant (pKa)?. Retrieved from [Link]

-

RSC Publishing. (1988). Menschutkin Reactions of N-Methylimidazole and of N-Methylbenzimidazole with Methyl Iodide in Acetonitrile-Methanol. Family-depe. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methylimidazole Hydrochloride

Diagnostic & Root Cause Analysis

User Issue: "My 2-Methylimidazole hydrochloride (2-MI·HCl) has turned yellow/brown. It should be a white crystalline solid."

The "Why": Understanding the Chemistry

The yellow discoloration in imidazole salts is rarely due to the salt itself but rather specific impurities.[1] Understanding the source is critical for selecting the correct purification method.

| Potential Cause | Mechanism | Diagnostic Indicator |

| Oxidation (Oligomerization) | The electron-rich imidazole ring (from trace free base) oxidizes to form aza-fulvene-like species or conjugated oligomers.[1] | Sample darkens over time when exposed to air/light. |

| Free Amine Presence | Incomplete protonation during salt formation leaves residual 2-methylimidazole (free base), which oxidizes faster than the salt.[1] | pH of aqueous solution is > 6.[2]0. |

| Trace Metal Contamination | Iron or other transition metals from synthesis equipment coordinate with the imidazole nitrogen, creating colored complexes. | Color persists even after simple recrystallization.[1] |

Technical Solutions & Protocols

Method A: Activated Carbon Treatment (The "Scrub")

Use this as the primary method for removing stubborn color.

Principle: Activated carbon possesses a vast surface area with pi-bonding networks that preferentially adsorb large, conjugated organic molecules (the colored impurities) while leaving the smaller, ionic 2-MI[1]·HCl salt in solution.

Reagents:

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Adsorbent: Activated Charcoal (e.g., Norit).

-

Filter Aid: Celite 545.[1]

Protocol:

-

Dissolution: Dissolve the yellow 2-MI[1]·HCl in the minimum amount of boiling Ethanol. (Approx.[2][3][4][5][6][7][8][9][10][11][12] 1g salt per 3-5 mL EtOH).[1]

-

Adsorption: Add activated charcoal (5-10% by weight of the salt).[1]

-

Critical: Remove heat source before adding carbon to prevent boil-over.[1]

-

-

Digestion: Simmer gently for 15-20 minutes.

-

Filtration: Filter the hot solution through a Celite pad on a sintered glass funnel.

-

Why Celite? Carbon particles are fine and will pass through standard filter paper, re-contaminating the filtrate.

-

-

Result: The filtrate should be clear and colorless. If yellow, repeat.[2]

Method B: Anti-Solvent Recrystallization (The "Polish")

Use this to isolate the pure salt after Carbon treatment.

Principle: 2-MI·HCl is highly soluble in alcohols (protic polar) but insoluble in non-polar solvents (ethers/hydrocarbons). Adding a "bad" solvent forces the salt to crystallize in an ordered lattice, rejecting impurities into the mother liquor.

Solvent System:

-

Good Solvent: Ethanol (Hot)

-

Anti-Solvent: Diethyl Ether (or Acetone/Ethyl Acetate for safety)

Step-by-Step Workflow:

Figure 1: Optimal recrystallization workflow for hygroscopic imidazole salts. Note the "Reheat" step ensures crystals grow slowly rather than crashing out as amorphous powder.[1]

Validation & Quality Control

How do you verify the process worked?

| Test | Expected Result (Pure) | Failure Mode (Impure) |

| Visual Inspection | White crystalline powder | Yellow/Off-white or "sticky" clumps |

| Solubility Check | Clear solution in water (100 mg/mL) | Turbid or colored solution |

| 1H NMR (D2O) | Sharp singlets/doublets.[1] No extra peaks in aromatic region. | Broad peaks or extra multiplets (oligomers) |

| Melting Point | Sharp (Note: Salts often decompose; check literature specific to hydration state) | Wide melting range or early softening (eutectic impurities) |

Troubleshooting & FAQs

Q: The salt is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This occurs when the anti-solvent is added too quickly or the temperature drops too fast.

-

Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass side with a rod. Cool very slowly (wrap the flask in a towel).

Q: Can I use Benzene as a solvent? A: No. While patents [3] describe using benzene for 2-Methylimidazole (Free Base), the Hydrochloride salt is ionic and insoluble in benzene.[1] Use Ethanol or Methanol.[1][13]

Q: My product is white but turns yellow after 2 days. What is happening? A: The salt is likely hygroscopic and absorbing moisture, which catalyzes oxidation.

-

Fix: Store under Argon/Nitrogen in a desiccator. Ensure the bottle is wrapped in foil to exclude light.

Q: I don't have Diethyl Ether. What can I use? A: Acetone is a viable alternative anti-solvent for imidazole salts. It is safer (higher flash point, no peroxides) and generally does not dissolve the salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12749, 2-Methylimidazole. Retrieved February 22, 2026 from [Link][1]

-

Google Patents. Method for separating and purifying 2-methylimidazole crystal impurity (CN101560188A). Retrieved February 22, 2026 from [1]

-

ResearchGate. Discussion on Purification of Imidazole Derivatives. Retrieved February 22, 2026 from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. cspi.org [cspi.org]

- 3. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. 2-methylimidazole Supplier, 2-methylimidazole Manufacturer, CAS 693-98-1 [mainchem.com]

- 10. reddit.com [reddit.com]

- 11. biotage.com [biotage.com]

- 12. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 13. elearning.univ-mila.dz [elearning.univ-mila.dz]

Troubleshooting ZIF-8 crystal morphology with 2-Methylimidazole HCl

A Technical Guide for Researchers Utilizing 2-Methylimidazole and its Hydrochloride Salt

Introduction

Welcome to the Technical Support Center for Zeolitic Imidazolate Framework-8 (ZIF-8) synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to master the crystallization of ZIF-8. Control over crystal morphology and size is not merely an academic exercise; it is a critical parameter that dictates the performance of your material in applications ranging from gas separation and catalysis to drug delivery.

This guide focuses on the nuanced challenges encountered when using 2-methylimidazole (Hmim) and its hydrochloride salt (Hmim·HCl) as the organic linker. We will explore the causal relationships between synthesis parameters and crystal outcomes, empowering you to diagnose issues and rationally design experiments for achieving desired morphologies.

Part 1: Foundational Knowledge (FAQs)

This section addresses the fundamental concepts underpinning ZIF-8 synthesis. A clear understanding of these principles is the first step toward effective troubleshooting.

Q1: What is ZIF-8, and why is its crystal morphology so critical?

ZIF-8 is a metal-organic framework (MOF) consisting of zinc (Zn²⁺) metal nodes tetrahedrally coordinated to 2-methylimidazole linkers.[1] This arrangement creates a robust, porous structure analogous to sodalite-type zeolites.[2]

The external shape (morphology) and size of ZIF-8 crystals are paramount because they directly influence key material properties:

-

Surface Area and Porosity: Different crystal facets can expose pores differently, affecting accessibility for guest molecules.

-

Catalytic Activity: The number and type of active sites exposed on the crystal surface can vary with morphology.

-

Dispersion and Formulation: For applications in mixed-matrix membranes or drug delivery, particle size and agglomeration state are critical for creating stable, homogeneous formulations.[3]

-

Packing Density: The shape of the crystals determines how they pack, which is important for applications like gas storage.

Commonly observed morphologies include the thermodynamically stable rhombic dodecahedron, the kinetically favored cube, and various truncated shapes.[4][5]

Q2: What is the fundamental mechanism of ZIF-8 formation?

The formation of ZIF-8 is a crystallization process that can be broken down into three core stages: deprotonation, coordination, and growth.

-

Deprotonation: The 2-methylimidazole (Hmim) linker must first lose a proton from its imidazole ring to become the 2-methylimidazolate anion (mIm⁻). This step is highly pH-dependent.

-

Coordination: Zn²⁺ ions coordinate with the deprotonated mIm⁻ linkers, forming initial clusters or nucleation sites.

-

Growth: These nuclei grow into larger crystals as more Zn²⁺ and mIm⁻ units are added to the surface.

The final crystal size and morphology are determined by the relative rates of nucleation versus crystal growth. Rapid nucleation leads to many small crystals, while slower nucleation and steady growth lead to fewer, larger crystals.[4]

Caption: The ZIF-8 crystallization pathway.

Q3: What is the role of 2-Methylimidazole (Hmim) vs. 2-Methylimidazole HCl (Hmim·HCl)?

This is a crucial point for troubleshooting. The choice between the free base (Hmim) and its hydrochloride salt (Hmim·HCl) fundamentally alters the reaction kinetics by controlling the deprotonation step.

-

2-Methylimidazole (Hmim): As a weak base, Hmim partially deprotonates in solution (especially in polar solvents like methanol or water), providing a ready supply of mIm⁻ anions.[6] This often leads to very rapid nucleation and the formation of nanocrystals, sometimes so quickly that an amorphous product is formed if conditions are not optimized.[7]

-

2-Methylimidazole HCl (Hmim·HCl): Using the hydrochloride salt introduces a significant change. Hmim·HCl is the salt of a weak base and a strong acid, meaning it will create a more acidic starting solution. The deprotonation of Hmim is suppressed at this lower pH. The mIm⁻ anion is generated much more slowly, effectively "starving" the reaction of the linker. This dramatically slows down the nucleation rate.

The Causality: By slowing nucleation, you shift the balance towards the crystal growth phase. This is a common strategy to:

-

Increase Crystal Size: Slower nucleation allows existing nuclei to grow larger before new ones form.

-

Improve Crystallinity: Slower growth often leads to more ordered, higher-quality crystals with fewer defects.

-

Control Morphology: The chloride anion (Cl⁻) can also act as a "modulator" or "capping agent," competing with the mIm⁻ linker for coordination sites on the growing crystal faces. This can influence which crystal faces grow fastest, thereby changing the final morphology.[8]

Q4: What are the standard characterization techniques for ZIF-8 morphology and crystallinity?

To effectively troubleshoot, you must be able to accurately assess your product. The two most essential techniques are:

-

Powder X-Ray Diffraction (PXRD): This is the definitive method for confirming the crystallinity and phase purity of your ZIF-8. A successful synthesis will show a pattern with sharp, well-defined peaks that match the known ZIF-8 structure.[9] An amorphous product will show only broad humps.

-

Scanning Electron Microscopy (SEM): SEM provides direct visual evidence of your particles' morphology, size, size distribution, and state of agglomeration.[10][11] This is indispensable for understanding the physical outcome of your synthesis.

Part 2: Troubleshooting Guide: From Precipitate to Perfect Crystals

This section is formatted to help you diagnose and solve specific experimental issues. Use the workflow diagram below to navigate to the problem that best describes your results.

Caption: Troubleshooting workflow for ZIF-8 synthesis.

Issue 1: Synthesis yields an amorphous precipitate or shows poor crystallinity.

Symptom: You obtain a white powder that gives a broad, featureless pattern in PXRD analysis, or the characteristic ZIF-8 peaks are very weak and broad.

Causality: This is a classic case of nucleation rate being excessively faster than the crystal growth rate. The ZIF-8 building blocks are precipitating out of solution so quickly that they don't have time to arrange into an ordered, crystalline lattice.

| Potential Cause | Scientific Explanation | Recommended Solution |

| Incorrect Hmim/Zn Molar Ratio | A very high excess of Hmim leads to rapid deprotonation and an overwhelming concentration of mIm⁻, causing explosive nucleation.[4][12] | Systematically decrease the Hmim/Zn molar ratio. An optimal ratio is often found around 8:1, but this is system-dependent.[4][13] Start at a higher ratio (e.g., 70:1 for nanosynthesis) and work downwards if you get amorphous product.[3][14] |

| Inappropriate Solvent | Solvents play a key role in deprotonating Hmim and solvating the precursors. Water can accelerate deprotonation compared to methanol, potentially leading to amorphous phases if not controlled.[6] | Methanol is often a more forgiving solvent than water for achieving high crystallinity.[6] If using water, consider lowering the temperature or using a modulator like Hmim·HCl to slow the reaction. |

| pH is Too High | A high pH (e.g., from adding a base) will instantly deprotonate all Hmim, leading to immediate precipitation. | Avoid adding strong bases. If pH control is needed, use a buffer or switch to Hmim·HCl to start from a lower pH and allow a gradual increase as the reaction proceeds. |

| Concentration Too High | Very high concentrations of both zinc and Hmim precursors increase the likelihood of the system exceeding its saturation limit too quickly.[5] | Decrease the overall concentration of your reagents. Dilute your stock solutions and add them together slowly under vigorous stirring to maintain homogeneity. |

Issue 2: Incorrect crystal morphology (e.g., cubes instead of rhombic dodecahedrons).

Symptom: Your product is crystalline, but SEM imaging reveals a morphology that is different from your target shape (e.g., you want rhombic dodecahedrons but get cubes).

Causality: Crystal morphology is dictated by the relative growth rates of different crystal facets. Additives (modulators) or solvent molecules can selectively bind to certain facets, slowing their growth and allowing other facets to become more prominent. The final shape is defined by the slowest-growing faces.

| Potential Cause | Scientific Explanation | Recommended Solution |

| Lack of a Modulator | The rhombic dodecahedron {110} is the most thermodynamically stable morphology. The cubic {100} morphology is often a kinetically favored product. Modulators can steer the synthesis towards the desired shape.[7] | Introduce a modulator. If you are using a nitrate or acetate salt of zinc, the counter-ion already acts as a weak modulator. Using 2-Methylimidazole HCl provides chloride ions (Cl⁻), which can act as effective modulators. You can also add other salts like sodium formate. |

| Solvent Effects | The solvent can influence which crystal faces are stabilized. For example, a solvent that strongly adsorbs to the {100} faces will slow their growth, potentially leading to a more cubic morphology.[8] | Experiment with different solvents or solvent mixtures. Common choices include methanol, ethanol, water, and DMF.[15] |

| Surfactant Presence/Absence | Surfactants like CTAB can act as capping agents, adsorbing to crystal surfaces and directing morphology.[7][16] | To achieve specific morphologies like hollow cubes, the addition of a surfactant like Cetyltrimethylammonium bromide (CTAB) may be necessary.[7] |

Issue 3: Lack of control over crystal size (polydispersity, too large/small).

Symptom: The ZIF-8 crystals are highly crystalline, but their average size is not suitable for your application, or the size distribution is very broad (high polydispersity).

Causality: Crystal size is a direct result of the nucleation vs. growth competition.

-

To get smaller particles: You need to promote rapid nucleation of many crystals simultaneously.

-

To get larger particles: You need to limit the number of initial nuclei and promote their steady growth.

| Goal | Parameter to Adjust | Scientific Explanation & Action |

| Decrease Particle Size | Increase Hmim/Zn Ratio | A higher concentration of the deprotonated linker (mIm⁻) promotes a burst of nucleation, leading to smaller particles.[3][4] Try ratios from 8:1 up to 70:1. |

| Increase Reagent Concentration | Higher concentrations lead to faster nucleation rates. | |

| Increase Temperature | Higher temperatures generally increase reaction rates, favoring nucleation. However, this can sometimes lead to amorphous products if too fast. | |

| Increase Particle Size | Use 2-Methylimidazole HCl | As explained in the FAQ, the acidic nature of Hmim·HCl slows down linker deprotonation, reducing the nucleation rate and allowing for the growth of larger, more uniform crystals. |

| Decrease Temperature | Lowering the reaction temperature (e.g., to 0-4 °C) will slow down all reaction kinetics, favoring slower, more controlled growth. | |

| Slow Reagent Addition | Instead of rapidly mixing the precursor solutions, add one solution dropwise to the other over an extended period with vigorous stirring. This keeps the instantaneous concentration of precursors low, limiting nucleation events. |

Issue 4: Significant crystal agglomeration.

Symptom: SEM analysis shows that your individual ZIF-8 crystals are clumped together into large, irregular aggregates.

Causality: Agglomeration can occur during synthesis or, more commonly, during the post-synthesis workup (centrifugation and drying). The high surface energy of nanoparticles makes them prone to sticking together to minimize this energy.

| Potential Cause | Scientific Explanation | Recommended Solution |

| Ineffective Washing | Residual reactants or byproducts on the crystal surfaces can cause them to become "sticky" upon drying. | After centrifugation to collect your product, discard the supernatant and redisperse the particles in a clean solvent (e.g., methanol). Repeat this washing and centrifugation process at least 3 times to ensure all soluble species are removed.[14] |

| Drying from Water | The high surface tension of water can pull particles together with great force as it evaporates, a phenomenon known as capillary force-induced agglomeration. | After the final wash, perform a solvent exchange into a low-surface-tension solvent like methanol or ethanol before drying. |

| Storage as a Dry Powder | Once dried, nanoparticles can be difficult to redisperse without agglomerates. | For many applications, it is best to store the final, washed ZIF-8 product as a suspension in a suitable solvent like methanol.[17] This prevents irreversible agglomeration. |

Part 3: Protocols & Data

Protocol 3.1: Standard Synthesis of Rhombic Dodecahedral ZIF-8 Nanocrystals

This protocol is a reliable starting point for producing crystalline ZIF-8.[4][6]

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-Methylimidazole (Hmim)

-

Methanol (reagent grade)

Procedure:

-

Prepare Solution A: Dissolve 2.97 g of Zn(NO₃)₂·6H₂O in 100 mL of methanol.

-

Prepare Solution B: Dissolve 3.28 g of 2-methylimidazole in 100 mL of methanol. (This creates a 1:4 molar ratio of Zn:Hmim).

-

Mixing: Rapidly pour Solution A into Solution B while stirring vigorously with a magnetic stir bar.

-

Reaction: A milky white suspension will form immediately. Allow the reaction to proceed at room temperature for 24 hours to ensure complete crystal growth.

-

Collection: Centrifuge the suspension at 8000 rpm for 15 minutes. Discard the clear supernatant.

-

Washing: Add 50 mL of fresh methanol to the pellet, vortex or sonicate briefly to redisperse, and centrifuge again. Repeat this washing step two more times.

-

Storage/Drying: After the final wash, either store the ZIF-8 as a suspension in methanol or dry it in a vacuum oven at 60 °C overnight.

Protocol 3.2: Characterization Workflow (PXRD & SEM)

-

PXRD Sample Prep: Take a small amount of your dry ZIF-8 powder and gently press it into the sample holder. Ensure the surface is flat and level.

-

PXRD Analysis: Run the analysis using Cu Kα radiation, typically over a 2θ range of 5° to 40°. Compare the resulting pattern to a reference pattern for ZIF-8 to confirm crystallinity.[9][11]

-

SEM Sample Prep: Disperse a very small amount of ZIF-8 powder in ethanol. Place a drop of this dilute suspension onto an SEM stub with carbon tape and allow the solvent to evaporate completely.

-

SEM Sputter Coating: Coat the sample with a thin layer of gold or carbon to make it conductive and prevent charging under the electron beam.

-

SEM Imaging: Image the sample at various magnifications to observe crystal morphology, size, and agglomeration.

Table 3.1: Impact of Key Synthesis Parameters on ZIF-8 Morphology & Size

This table summarizes the general trends observed when adjusting synthesis parameters. Use it as a quick reference for designing your experiments.

| Parameter | Action | Expected Effect on Size | Expected Effect on Morphology | Reference(s) |

| Hmim/Zn Molar Ratio | Increase | Decrease | Can shift from cubic to rhombic dodecahedron | [4][12] |

| Decrease | Increase | May favor more defined shapes if not too low | [4] | |

| Temperature | Increase | Decrease (faster nucleation) | May lead to amorphous product if too high | [8] |

| Decrease | Increase (slower growth) | Promotes higher quality, more defined crystals | [5] | |

| Solvent | Methanol vs. Water | Methanol often yields smaller, more uniform particles | Can significantly alter morphology | [3][6] |

| Modulator (e.g., Cl⁻ from Hmim·HCl) | Addition | Increase (slows nucleation) | Can stabilize certain facets, altering the shape | [8] |

| Reagent Concentration | Increase | Decrease | May reduce crystallinity if too high | [3][5] |

| Decrease | Increase | Promotes slower, more controlled growth | [18] |

References

-